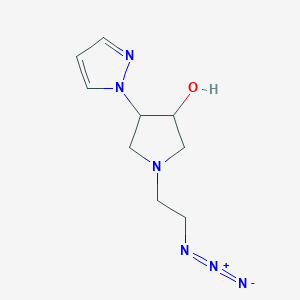
1-(2-azidoethyl)-4-(1H-pyrazol-1-yl)pyrrolidin-3-ol
Übersicht
Beschreibung
1-(2-azidoethyl)-4-(1H-pyrazol-1-yl)pyrrolidin-3-ol, often referred to as AzEPy, is an organic compound with a unique structure and a wide range of potential applications. AzEPy is a novel compound that has been studied for its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
The compound 1-(2-azidoethyl)-4-(1H-pyrazol-1-yl)pyrrolidin-3-ol is related to various research areas in chemistry, particularly in the synthesis and structural analysis of pyrazole derivatives. For instance, studies have focused on synthesizing novel compounds for potential use in medicinal chemistry and materials science. One relevant study involved the synthesis and characterization of pyrazole derivatives, highlighting their structural properties and potential applications in the development of pharmaceuticals and organic materials (Wu et al., 2012).
Photophysical Properties and OLED Applications
Another significant application is in the field of organic light-emitting diodes (OLEDs). Research has been conducted on Pt(II) complexes with pyrazole chelates, demonstrating their photophysical properties and their potential as materials for OLEDs. These studies reveal how the structural features of pyrazole derivatives can influence the luminescent properties of Pt(II) complexes, leading to the development of efficient and mechanoluminescent OLEDs (Huang et al., 2013).
Biological Interactions and Applications
Furthermore, the interaction of similar pyrazole derivatives with biological molecules has been explored. For example, studies on the interaction of pyrazole-containing compounds with DNA provide insights into their potential therapeutic applications. These interactions are crucial for understanding the biological activity of such compounds, which could lead to the development of new drugs (Ramashetty et al., 2021).
Catalysis and Chemical Sensing
Pyrazole derivatives also find applications in catalysis and chemical sensing. The versatility of these compounds allows for their use in creating complex structures with potential catalytic activity or in the development of sensors for various applications. Research in this area contributes to the advancement of catalytic processes and the design of sensitive and selective sensors for detecting specific molecules (Halcrow, 2005).
Eigenschaften
IUPAC Name |
1-(2-azidoethyl)-4-pyrazol-1-ylpyrrolidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N6O/c10-13-11-3-5-14-6-8(9(16)7-14)15-4-1-2-12-15/h1-2,4,8-9,16H,3,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQKDEEFYDMAYPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1CCN=[N+]=[N-])O)N2C=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[5-(4-Methoxypiperidin-4-yl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B1478082.png)
![4-Methoxy-4-[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride](/img/structure/B1478083.png)





![2-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]piperidine hydrochloride](/img/structure/B1478095.png)



